1-(4-bromophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea
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Description
Synthesis Analysis
Thioureas, including similar structures to "1-(4-bromophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea," are typically synthesized through the reaction of isothiocyanates with amines. Although specific synthesis details for this compound are not provided, similar processes involve reactions in dry solvents such as tetrahydrofuran or acetonitrile to yield good product quantities (Qiao et al., 2017).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by their solid-state conformations and intramolecular interactions, typically investigated using X-ray crystallography. These studies help in understanding the electron distribution, molecular geometry, and potential interaction sites that could influence biological activity and reactivity (Saeed, Erben, Shaheen, & Flörke, 2011).
Scientific Research Applications
Synthesis and Chemical Properties : The compound is involved in chemical reactions such as the formation of 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles and 1-carbimido-2,3,4,9-tetrahydro-1H-carbazoles. These reactions highlight the compound's reactivity and potential applications in synthesizing other chemicals (Martin & Prasad, 2007).
Potential Biological Activity : Some derivatives of thiourea, which is a part of the compound's structure, have shown biological activities such as antioxidant, antibacterial, and antifungal properties. These findings suggest potential medicinal or pharmaceutical applications (Youssef & Amin, 2012).
Cancer Research : A study on pyrazole thiourea derivatives, related to the compound , showed apoptotic effects in cancer cells. This indicates its possible role in cancer treatment research (Nițulescu et al., 2015).
Synthesis of Novel Compounds : The synthesis of new benzothiazole derivatives using thiourea has been researched, leading to compounds with notable cytotoxicity against various cancer cell lines. This exemplifies the compound's utility in synthesizing new biologically active molecules (Eshghi et al., 2019).
Photochemical Studies : The compound's related structures have been explored in photochemical studies, showing the potential for developing new materials with unique properties suitable for industrial and agricultural applications (Alawode et al., 2011).
properties
IUPAC Name |
1-(4-bromophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3S/c21-14-6-8-15(9-7-14)23-20(25)22-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)24-19/h5-11,24H,1-4,12H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKZDGDRINNPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=S)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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